4-Ethynyl-3-fluorobenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5FO |
|---|---|
Molecular Weight |
148.13 g/mol |
IUPAC Name |
4-ethynyl-3-fluorobenzaldehyde |
InChI |
InChI=1S/C9H5FO/c1-2-8-4-3-7(6-11)5-9(8)10/h1,3-6H |
InChI Key |
VLYLOYGFKKXKNO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=C(C=C1)C=O)F |
Origin of Product |
United States |
Synthetic Access to 4 Ethynyl 3 Fluorobenzaldehyde and Its Precursors
Methodologies for Introducing the Ethynyl (B1212043) Functionality
The introduction of an ethynyl group onto an aromatic ring, or ethynylation, is a cornerstone of modern organic synthesis. For a precursor to 4-ethynyl-3-fluorobenzaldehyde, this typically involves the coupling of a terminal alkyne with a halo-substituted fluorobenzaldehyde derivative.
Palladium-Catalyzed Cross-Coupling Strategies for Ethynylation (e.g., Sonogashira Coupling)
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgyoutube.com The reaction is versatile and can be carried out under mild conditions, including at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org
A common precursor for the synthesis of this compound is a 4-halo-3-fluorobenzaldehyde, such as 4-bromo-3-fluorobenzaldehyde (B151432) or 4-iodo-3-fluorobenzaldehyde. The Sonogashira coupling of such a precursor with a protected alkyne, like trimethylsilylacetylene (B32187), followed by deprotection, yields the desired product. The reactivity of the aryl halide is a key factor, with the general trend being: I > Br > Cl. wikipedia.org This difference in reactivity can be exploited for selective couplings. wikipedia.orglibretexts.org
The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. While traditional systems often employ catalysts like Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, research has focused on developing more efficient and stable catalytic systems. libretexts.org The use of bulky and electron-rich phosphine (B1218219) ligands can improve the efficiency of the coupling, particularly for challenging substrates. acs.org For instance, the combination of Pd₂(dba)₃ and a bulky, electron-rich ligand has been shown to be effective. libretexts.org
Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling). libretexts.org These systems often require a different mechanistic pathway, where the amine base plays a more direct role in the deprotonation of the alkyne. libretexts.org The choice of base is also critical, with common options including triethylamine, diisopropylamine, and cesium carbonate. rsc.org The solvent can range from amines themselves to ethers like THF or aprotic polar solvents like DMF.
A study on the Sonogashira coupling of 5-substituted-1,2,3-triiodobenzene highlighted the impact of electronic effects, where a combination of electron-poor/neutral triiodoarenes and electron-rich arylacetylenes resulted in high yields of the terminally coupled products. rsc.org The reaction was successfully carried out at room temperature using Pd(PPh₃)₄ as the catalyst and Cs₂CO₃ as the base in toluene. rsc.org
Table 1: Optimization of Sonogashira Coupling Conditions
| Parameter | Variation | Observation | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, Pd(dppe)Cl₂, Pd(dppp)Cl₂, Pd(dppf)Cl₂ | Pd(PPh₃)₂Cl₂ is more soluble and stable than Pd(PPh₃)₄. libretexts.org | libretexts.org |
| Ligand | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) | Can improve efficiency for sterically demanding substrates. acs.org | acs.org |
| Co-catalyst | Copper(I) salts (e.g., CuI) | Can be omitted in "copper-free" protocols to prevent homocoupling. libretexts.org | libretexts.org |
| Base | Amines (e.g., NEt₃, i-Pr₂NH), Inorganic bases (e.g., Cs₂CO₃) | Choice of base can influence reaction rate and yield. rsc.org | rsc.org |
| Solvent | Amine, THF, Toluene, DMF | Solvent choice depends on the specific reaction conditions and substrates. | |
| Temperature | Room temperature to elevated temperatures | Aryl iodides often react at room temperature, while bromides may require heating. wikipedia.org | wikipedia.org |
Achieving high selectivity and yield in Sonogashira couplings requires careful consideration of several factors. The relative reactivity of different halides on the same aromatic ring can be exploited for regioselective alkynylation. For instance, in a molecule containing both an iodo and a bromo substituent, the coupling will preferentially occur at the more reactive C-I bond. libretexts.org Similarly, for substrates with identical halide substituents, the reaction tends to occur at the more electrophilic site. libretexts.org
Steric hindrance around the reaction site can also significantly impact the reaction's success. acs.org Electron-rich and sterically demanding aryl bromides with substituents in the ortho position may require higher catalyst loadings. acs.org Furthermore, the nature of the substituent on the alkyne can influence the choice of the optimal palladium/phosphine catalyst system. acs.org
Homocoupling of the terminal alkyne to form a diyne is a common side reaction. This can often be minimized by using copper-free conditions, carefully controlling the reaction temperature, and using a slow addition of the alkyne.
Alternative Alkynylation Approaches
While the Sonogashira reaction is the most prevalent method, other strategies for introducing an ethynyl group exist. These can include nickel-catalyzed Sonogashira-type couplings, which can be effective for less reactive aryl chlorides. wikipedia.org Additionally, methods involving the coupling of organometallic reagents (e.g., alkynyl Grignards or organozinc compounds) with aryl halides can be employed, although these may have different functional group tolerances.
Methodologies for Introducing the Aldehyde Functionality on Fluorinated Aromatic Rings
The synthesis of this compound also requires the presence of an aldehyde group. This functionality can be introduced either before or after the ethynylation step.
Oxidation Pathways for Benzylic Precursors
A common and effective method for introducing an aldehyde group is through the oxidation of a corresponding benzylic alcohol. A variety of oxidizing agents and conditions can be employed for this transformation.
Selective oxidation of primary benzyl (B1604629) alcohols to aldehydes without over-oxidation to carboxylic acids is a key challenge. rsc.orgresearchgate.net Several modern methods offer high selectivity under mild conditions. For example, a metal-free photochemical approach using Eosin Y as a photocatalyst and molecular oxygen as the oxidant provides an environmentally friendly and efficient method for this conversion. organic-chemistry.org This method shows good functional group tolerance and works well for both electron-rich and electron-deficient benzyl alcohols. organic-chemistry.org
Another approach involves the use of polymer-supported palladium catalysts in water under an air atmosphere, which also demonstrates high selectivity for the aldehyde. researchgate.net Single-atom catalysts, such as cobalt single atoms on nitrogen-doped carbon (Co₁/NC), have shown exceptional performance in the selective oxidation of benzyl alcohol to benzaldehyde (B42025), achieving high conversion and near-perfect selectivity. rsc.org Traditional methods using reagents like pyridinium (B92312) fluorochromate have also been studied kinetically. acs.org
The choice of oxidation method will depend on the specific substrate and the desired reaction conditions, with a growing emphasis on greener and more sustainable protocols. organic-chemistry.orgmdpi.com
Table 2: Comparison of Oxidation Methods for Benzylic Alcohols
| Method | Oxidant/Catalyst | Key Features | Reference |
|---|---|---|---|
| Photochemical Oxidation | Eosin Y, O₂ | Metal-free, green, mild conditions, good functional group tolerance. organic-chemistry.org | organic-chemistry.org |
| Palladium-Catalyzed Oxidation | Polymer-supported Pd, Air | High selectivity, catalyst can be recycled. researchgate.net | researchgate.net |
| Single-Atom Catalysis | Co₁/NC, O₂ | High conversion and selectivity, avoids over-oxidation. rsc.org | rsc.org |
| Chromium-Based Oxidation | Pyridinium fluorochromate | Kinetically studied, traditional method. acs.org | acs.org |
| Electrochemical Oxidation | 3D printed Cu-LPOMs@PPAR | Oxidant-free, sustainable, good yields. mdpi.com | mdpi.com |
Formylation Reactions on Fluoroaromatic Substrates
The introduction of a formyl (-CHO) group onto a fluoroaromatic ring is a pivotal step in synthesizing the target compound. This transformation is a type of electrophilic aromatic substitution, where the reactivity and orientation of the incoming formyl group are dictated by the existing substituents. wikipedia.org In the case of a precursor like 1-ethynyl-2-fluorobenzene (B1630581), the fluorine atom is an ortho-, para-director, while the ethynyl group is a deactivating meta-director. The formylation is expected to occur at the position para to the fluorine and meta to the ethynyl group, yielding the desired this compound.
Several established formylation methods can be applied to fluoroaromatic substrates. The choice of method often depends on the specific substrate's reactivity and the desired reaction conditions.
Vilsmeier-Haack Reaction : This method utilizes a Vilsmeier reagent, typically prepared from dimethylformamide (DMF) and phosphoryl chloride, to formylate electron-rich aromatic rings. It is a widely used and effective technique for such transformations.
Rieche Formylation : Using dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride (TiCl₄), the Rieche formylation can introduce an aldehyde group, particularly at sterically hindered positions. commonorganicchemistry.com
Lithiation-Formylation : This two-step process involves the deprotonation of the aromatic ring using a strong organolithium base (like n-butyllithium), followed by quenching the resulting aryllithium species with an electrophilic formylating agent such as DMF. commonorganicchemistry.com This method's regioselectivity is controlled by the site of lithiation.
Duff Reaction : The Duff reaction employs hexamine to formylate highly activated aromatic compounds like phenols. wikipedia.org
Gattermann-Koch Reaction : This reaction uses carbon monoxide and hydrochloric acid under pressure with a catalyst system. wikipedia.orggoogle.com
Below is a summary of common formylation reactions applicable to fluoroaromatic substrates.
| Reaction Name | Reagents | Typical Substrates | Key Features |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics | Widely applicable, strong electrophile. |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) | Aromatic rings | Useful for sterically hindered sites. commonorganicchemistry.com |
| Lithiation-Formylation | Organolithium base, DMF | Aryl halides, activated C-H bonds | Regioselectivity directed by lithiation site. commonorganicchemistry.com |
| Duff Reaction | Hexamethylenetetramine, acid | Phenols, electron-rich heterocycles | Requires strongly activating groups. wikipedia.org |
| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Benzene (B151609), alkylbenzenes | Typically requires high pressure. google.com |
Integration of Fluorination Techniques within Synthetic Routes
The synthesis of fluorinated aromatic compounds like this compound often relies on using a starting material that already contains the fluorine atom in the correct position. sigmaaldrich.com This approach circumvents the challenges associated with the direct fluorination of complex molecules, where issues of regioselectivity and functional group tolerance can arise. Building upon a pre-fluorinated scaffold, such as 1-ethynyl-2-fluorobenzene or 3-fluoro-4-iodobenzaldehyde, is a common and effective strategy. sigmaaldrich.com
Multi-Step Convergent and Divergent Synthetic Pathways to this compound
The assembly of this compound is best described by a multi-step convergent synthesis. vapourtec.com In this approach, key structural fragments are synthesized separately and then combined in the later stages. A plausible and efficient pathway starts with a molecule that already contains the fluoro and ethynyl (or a precursor) moieties, followed by the introduction of the aldehyde group.
A representative synthetic pathway could be:
Sonogashira Coupling : Starting with a di-halogenated fluorobenzene, such as 1-bromo-2-fluoro-4-iodobenzene, one could selectively perform a Sonogashira coupling. Reacting this precursor with a protected alkyne like trimethylsilylacetylene (TMSA) would preferentially occur at the more reactive iodo-position to install the ethynyl group.
Formylation : The resulting 4-bromo-2-fluoro-1-(trimethylsilylethynyl)benzene could then be subjected to a lithium-halogen exchange at the bromo-position, followed by quenching with DMF to introduce the formyl group.
Deprotection : The final step would be the removal of the trimethylsilyl (B98337) (TMS) protecting group from the alkyne, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a mild base, to yield the terminal alkyne and the final product, this compound.
An alternative, more direct convergent pathway involves the direct formylation of 1-ethynyl-2-fluorobenzene. sigmaaldrich.com
| Step | Reaction Type | Starting Material | Reagents | Intermediate/Product |
| 1 | Formylation | 1-Ethynyl-2-fluorobenzene | Vilsmeier or Lithiation-Formylation Reagents | This compound |
This pathway highlights a highly efficient approach where the complexity is built upon a readily available, pre-functionalized starting material. sigmaaldrich.com Such multi-step processes are fundamental to modern organic synthesis, enabling the construction of complex molecules in a controlled and efficient manner. syrris.jpwhiterose.ac.uk
Chemical Reactivity and Mechanistic Investigations of 4 Ethynyl 3 Fluorobenzaldehyde
Transformations Involving the Ethynyl (B1212043) Group
The terminal alkyne, or ethynyl group, is a cornerstone of modern synthetic chemistry, offering a gateway to a wide array of molecular complexity. In 4-ethynyl-3-fluorobenzaldehyde, this functional group participates in a range of reactions, including cycloadditions, cross-coupling reactions, and nucleophilic additions.
Cycloaddition Reactions of the Ethynyl Moiety
Cycloaddition reactions provide an efficient means to construct cyclic and heterocyclic systems. The ethynyl group of this compound is a willing participant in such transformations.
The reaction of alkynes with phosphorus-containing reagents can lead to the formation of various phosphorus heterocycles. For instance, P-chiral tertiary phosphine (B1218219) oxides that feature an ethynyl group can be synthesized through a highly enantioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.orgnih.gov This method has been used to create versatile P-chiral synthons. rsc.org The development of new chiral pyridinebisoxazolines (PYBOX) with bulky C4 shielding groups has been instrumental in achieving high enantioselectivity and suppressing the formation of undesired bis-triazole side products. rsc.org
Visible-light-induced reactions have also emerged as a powerful, environmentally friendly method for creating C-P bonds. nih.gov P-chiral heteroaryl phosphine oxides can be synthesized in moderate to high yields and with excellent enantiomeric excess by reacting them with various heteroaryl chlorides under visible light, even in the absence of transition metal or photoredox catalysts. nih.gov DFT calculations suggest that these reactions proceed through an intersystem crossing and single electron transfer to form a diradical intermediate. nih.gov Furthermore, a photocatalyzed radical difunctionalization of acetylene (B1199291) allows for the rapid synthesis of C2-linked phosphine compounds through a cascade of reactions initiated by a phosphinoyl radical. rsc.org
The proximity of the ethynyl and aldehyde groups in this compound allows for elegant cascade cyclization reactions, where multiple bonds are formed in a single operation. A highly regioselective divergent approach has been developed for the synthesis of both indeno[2,1-c]pyran-3-one and 1-oxazolonylisobenzofuran derivatives. nih.govacs.org This process starts with the formation of an oxazolone (B7731731), which then undergoes a 1,2-addition at the aldehyde, and culminates in the formation of an isobenzofuran (B1246724) through a 5-exo-dig cyclization. acs.org
When reacting with N-acylglycines, a cascade cyclization leads to the formation of indeno[2,1-c]pyran-3-ones, involving the sequential formation of two C-C and two C-O bonds. nih.gov In contrast, using free amino acids under similar conditions results in the formation of 1-oxazolonylisobenzofurans. nih.gov This latter transformation involves the formation of a C-C bond between the oxazolone and the o-(2-acyl-1-ethynyl)benzaldehyde, followed by the formation of a C-O bond via a selective 5-exo-dig cyclization. nih.gov
A novel strategy for the direct synthesis of 3-arylthioquinoline derivatives has also been developed through a radical-induced tandem cyclization of propargylamines with diaryl disulfides. nih.gov This process follows a cascade of sulfuration, cyclization, oxidation, and aromatization to yield the desired products. nih.gov
Further Cross-Coupling Reactivity (e.g., Sonogashira coupling with diverse partners)
The Sonogashira reaction is a powerful cross-coupling reaction that forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is generally carried out under mild, basic conditions to neutralize the hydrogen halide byproduct. wikipedia.org
The Sonogashira coupling has been successfully applied in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org For instance, it has been used in the synthesis of tazarotene (B1682939) and altinicline (B1665740) (SIB-1508Y). wikipedia.org The reaction's versatility extends to a wide range of functional groups on both the alkyne and the halide partner. libretexts.org Aryl triflates can also be used in place of aryl halides. wikipedia.org
Recent advancements have led to the development of copper-free Sonogashira reactions, which are often preferred to avoid issues associated with the copper co-catalyst. libretexts.org Nickel-catalyzed Sonogashira couplings have also been developed for the reaction of non-activated alkyl halides with acetylene. wikipedia.org Furthermore, palladium-catalyzed cross-coupling reactions of nitroarenes with terminal alkynes have been described, providing another facile method for C(sp²)-C(sp) bond formation. rsc.org
Microwave-enhanced Sonogashira cross-coupling reactions involving alkynyltrifluoroborates with aryl bromides have also been developed, offering a rapid and efficient method for producing coupled products in good to excellent yields. mdpi.com
Table 1: Examples of Sonogashira Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene (B32187) | Pd catalyst, Cu co-catalyst | Bis(4-bromophenyl)acetylene | wikipedia.org |
| Aryl or Vinyl Halide | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Amine base | Conjugated enyne or Arylalkyne | libretexts.org |
| Nitrobenzene | Terminal Alkyne | Palladium catalyst | Arylalkyne | rsc.org |
Nucleophilic Additions to the Alkyne
The sp-hybridized carbon atoms of the ethynyl group render it more electrophilic than a corresponding alkene, making it susceptible to nucleophilic attack. msu.edu Terminal alkynes can be deprotonated using a strong base, such as sodium amide (NaNH₂), to form a powerful nucleophile known as an acetylide anion. msu.eduyoutube.com This anion can then participate in SN2 reactions with primary alkyl halides to form more substituted alkynes. msu.edu
Acetylide anions can also act as nucleophiles and attack carbonyl carbons, such as those in aldehydes and ketones. youtube.com This reaction, followed by protonation, results in the formation of an alcohol with a newly formed carbon-carbon bond. youtube.com
Transformations Involving the Aldehyde Group
The aldehyde group is another key reactive center in this compound, readily undergoing a variety of transformations.
The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. udel.edumasterorganicchemistry.comlibretexts.org This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent. libretexts.org A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. libretexts.org The reaction mechanism is thought to proceed through the formation of a betaine (B1666868) intermediate, followed by an oxaphosphetane which then collapses to the alkene and a phosphine oxide. udel.edulibretexts.org The formation of the strong phosphorus-oxygen double bond is a key driving force for the reaction. udel.edu
Aldehydes can also undergo nucleophilic addition reactions. For example, Grignard reagents can add to the carbonyl carbon, leading to the formation of alcohols after an aqueous workup. youtube.com This is a fundamental method for carbon-carbon bond formation. youtube.com In acidic conditions, the carbonyl oxygen can be protonated, which activates the carbonyl group towards attack by weaker nucleophiles like water. youtube.com
The reduction of aldehydes yields primary alcohols. While strong oxidizing agents will typically convert a primary alcohol all the way to a carboxylic acid, the use of a weak oxidizing agent like pyridinium (B92312) chlorochromate (PCC) allows for the selective oxidation of a primary alcohol to an aldehyde. youtube.com
Studies on the conversion of fluorinated benzaldehydes by whole-cell catalysis have shown that the position of the fluorine atom can direct the reaction pathway. For example, 2-fluorobenzaldehyde (B47322) selectively undergoes carboligation, while 4-fluorobenzaldehyde (B137897) is preferentially reduced to the corresponding benzyl (B1604629) alcohol. nih.gov
A three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines has been developed, which proceeds via a Knoevenagel condensation followed by an aromatic nucleophilic substitution of the fluorine atom. mdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Oxaphosphole |
| Indeno[2,1-c]pyran-3-one |
| 1-Oxazolonylisobenzofuran |
| N-acylglycine |
| o-(2-acyl-1-ethynyl)benzaldehyde |
| 3-arylthioquinoline |
| Propargylamine |
| Diaryl disulfide |
| Tazarotene |
| Altinicline (SIB-1508Y) |
| 1-Bromo-4-iodobenzene |
| Trimethylsilylacetylene |
| Bis(4-bromophenyl)acetylene |
| Aryl triflate |
| Acetylide |
| Sodium amide |
| Phosphorus ylide (Wittig reagent) |
| Betaine |
| Oxaphosphetane |
| Phosphine oxide |
| Pyridinium chlorochromate (PCC) |
| 2-fluorobenzaldehyde |
| 4-fluorobenzaldehyde |
| β-ketonitrile |
| Secondary cyclic amine |
| Grignard reagent |
| Pyridinebisoxazoline (PYBOX) |
| P-chiral tertiary phosphine oxide |
| P-chiral heteroaryl phosphine oxide |
Condensation Reactions with Nitrogen Nucleophiles
The aldehyde functionality in this compound serves as a prime site for condensation reactions with various nitrogen-containing nucleophiles. These reactions are fundamental in constructing more complex molecular frameworks, including imines, hydrazones, and nitrogen-containing heterocycles.
The reaction of aldehydes and ketones with primary amines or ammonia (B1221849) leads to the formation of imines, also known as Schiff bases, which contain a carbon-nitrogen double bond (C=N). libretexts.org This acid-catalyzed reaction is reversible and involves the elimination of a water molecule. libretexts.org The pH of the reaction medium is a critical factor, with optimal rates typically observed around a pH of 5. libretexts.org At higher pH, there is insufficient acid to protonate the hydroxyl group in the intermediate for its removal as water, while at lower pH, the amine reactant becomes protonated and non-nucleophilic. libretexts.org
Similarly, this compound can react with hydrazine (B178648) and its derivatives to form hydrazones. These reactions are analogous to imine formation and are also reversible. Hydrazones are generally more stable to hydrolysis than imines due to the reduced reactivity of the hydrazone group. nih.gov The formation of both imines and hydrazones proceeds through a hemiaminal (carbinolamine) intermediate, from which a water molecule is eliminated. nih.gov These derivatives are often crystalline solids, which can be useful for the characterization of the parent aldehyde. libretexts.org
A variety of reagents of the type Y-NH2 can be used to form stable products with aldehydes and ketones, as detailed in the table below. libretexts.org
| Reagent (Y-NH2) | Product (R2C=N-Y) | Product Name |
| H2N-OH | R2C=N-OH | Oxime |
| H2N-NH2 | R2C=N-NH2 | Hydrazone |
| H2N-NHC6H5 | R2C=N-NHC6H5 | Phenylhydrazone |
| H2N-NHCONH2 | R2C=N-NHCONH2 | Semicarbazone |
This table illustrates various nitrogen nucleophiles and their corresponding condensation products with aldehydes or ketones.
A significant application of the reactivity of this compound is in the synthesis of nitrogen-containing heterocycles, particularly indazoles. A practical synthesis of indazoles involves the condensation of o-fluorobenzaldehydes with hydrazine. nih.govresearchgate.net This reaction pathway can sometimes be complicated by a competitive Wolff-Kishner reduction, which can be mitigated by using O-methyloxime derivatives of the benzaldehyde (B42025). nih.govresearchgate.net
The reaction of o-fluorobenzaldehydes and their O-methyloximes with hydrazine has been developed as a new practical synthesis of indazoles. nih.govresearchgate.net The use of the major E-isomers of the methyloxime derivatives effectively suppresses the competing Wolff-Kishner reduction to fluorotoluenes. nih.govresearchgate.net Interestingly, the reaction of Z-isomers of methyloximes with hydrazine leads to the formation of 3-aminoindazoles through a benzonitrile (B105546) intermediate. nih.govresearchgate.net
The synthesis of indazoles is of considerable interest due to their presence in a wide range of biologically active compounds. researchgate.net
Carbonyl Activations and Derivatizations
The aldehyde group in this compound can be activated and derivatized through various chemical strategies. These transformations are crucial for modifying the compound's reactivity and for its application in more complex synthetic schemes.
While direct information on the use of this compound as an acyl equivalent is limited, the general principles of aldehyde chemistry suggest its potential in such transformations. Derivatization of carbonyl compounds is a common strategy in analytical chemistry to enhance detection and separation. For instance, hydrazine-based reagents are used to form derivatives that can be analyzed by various techniques. nih.gov The reactivity of these derivatization reagents can be theoretically investigated and optimized. nih.gov
The derivatization of carbonyl compounds often involves the formation of hydrazones. For example, 3-nitrophenylhydrazine (B1228671) can be used as a derivatizing reagent, with the reaction mechanism involving the formation of 3-nitrophenylhydrazones. researchgate.net Such derivatization is essential for the sensitive and reliable analysis of various carbonyl-containing metabolites. researchgate.net
Synergistic Reactivity of Coupled Functionalities
The true synthetic potential of this compound is realized through the cooperative reactivity of its aldehyde, ethynyl, and fluoro-substituted aromatic ring. This synergy allows for the construction of complex polycyclic systems through intramolecular cyclization pathways.
The strategic placement of the ethynyl and aldehyde groups, influenced by the activating fluorine atom, can direct intramolecular cyclization reactions. For instance, a three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines has been developed. researchgate.netmdpi.com The proposed mechanism involves an initial Knoevenagel condensation between the β-ketonitrile and 4-fluorobenzaldehyde, followed by an aromatic nucleophilic substitution of the fluorine atom by the secondary amine. researchgate.netmdpi.com The electron-withdrawing nature of the Knoevenagel condensation product enhances the susceptibility of the aromatic ring to nucleophilic attack. mdpi.com
This methodology provides an efficient, one-pot synthesis of 4-aminobenzylidene derivatives of β-ketonitriles, forming both a carbon-nitrogen and a carbon-carbon double bond. mdpi.com
Applications of 4 Ethynyl 3 Fluorobenzaldehyde in Complex Molecule Synthesis
Construction of Advanced Aromatic and Heterocyclic Scaffolds
The strategic placement of reactive functional groups on the 4-Ethynyl-3-fluorobenzaldehyde ring allows for its participation in a variety of cyclization and annulation reactions, leading to the formation of intricate aromatic and heterocyclic systems. These scaffolds are often the core structures of biologically active molecules and advanced materials.
The presence of both an aldehyde and an ethynyl (B1212043) group allows for sequential or one-pot reactions to build fused ring systems. For instance, the aldehyde can undergo condensation with various nucleophiles to form an initial intermediate, which can then undergo an intramolecular reaction involving the ethynyl group to form a new ring.
A significant application of this compound is in the synthesis of substituted pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-b]pyridines. wikipedia.orgnih.gov These heterocyclic cores are of great interest in medicinal chemistry due to their demonstrated biological activities. wikipedia.orgnih.gov While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the general synthetic routes to these scaffolds often involve precursors with similar functionalities.
Table 1: Examples of Heterocyclic Scaffolds Accessible from Ethynyl Benzaldehyde (B42025) Derivatives
| Heterocyclic Scaffold | General Synthetic Strategy | Potential Application |
| Pyrazolo[3,4-d]pyrimidines | Cyclocondensation reactions involving a substituted pyrazole (B372694) and a dicarbonyl equivalent. wikipedia.orgnih.gov | Kinase inhibitors, anticancer agents. wikipedia.orgnih.gov |
| Pyrazolo[4,3-b]pyridines | Annulation of a pyrazole ring onto a functionalized pyridine (B92270) core. nih.gov | CNS agents, therapeutic compounds. nih.gov |
| Quinolines | Friedländer annulation or similar cyclization reactions. | Antimalarial, antibacterial agents. |
| Isoquinolines | Bischler-Napieralski or Pictet-Spengler type reactions. | Vaso-relaxants, antimicrobial agents. |
The fluorine atom on the benzene (B151609) ring of this compound can also play a crucial role in directing the regioselectivity of these cyclization reactions and can enhance the biological activity and pharmacokinetic properties of the resulting heterocyclic compounds.
Role as a Building Block in Multi-Component Assembly Strategies
Multi-component reactions (MCRs) are highly efficient synthetic methods where three or more reactants combine in a single step to form a complex product. The aldehyde functionality of this compound makes it an ideal candidate for participation in several named MCRs, such as the Ugi and Passerini reactions. nih.govorganic-chemistry.orgnih.gov These reactions are powerful tools for generating molecular diversity and for the rapid assembly of libraries of complex molecules for drug discovery and other applications.
In a typical Ugi four-component reaction, an aldehyde (like this compound), an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. The resulting product would incorporate the 4-ethynyl-3-fluorophenyl moiety, along with three other variable substituents, allowing for the creation of a large library of structurally diverse compounds from a small set of starting materials.
Similarly, in a Passerini three-component reaction, this compound can react with a carboxylic acid and an isocyanide to yield an α-acyloxy carboxamide. organic-chemistry.orgnih.gov
Table 2: Potential Multi-Component Reactions Involving this compound
| Reaction Name | Reactants | Product Type | Key Features |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | High convergence and atom economy. nih.govnih.gov |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Forms two new bonds in a single step. organic-chemistry.orgnih.gov |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Access to medicinally relevant scaffolds. |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, two equivalents of a β-ketoester, Ammonia (B1221849) | Dihydropyridine | Important for calcium channel blockers. |
Precursor for Conjugated Systems and Functional Materials
The ethynyl group of this compound is a gateway to the synthesis of a variety of conjugated systems and functional materials. The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a particularly powerful tool in this context.
By reacting this compound with various aryl halides, extended π-conjugated systems can be constructed. These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine substituent can enhance the electron-accepting properties and improve the stability and performance of these materials.
Furthermore, the aldehyde group can be transformed into other functional groups either before or after the Sonogashira coupling, adding another layer of versatility. For instance, the aldehyde can be converted into a cyano group, which can then participate in further reactions, or it can be used to attach the conjugated system to a surface or another molecule.
Research into ethynyl-linked covalent organic frameworks (COFs) has demonstrated the utility of Sonogashira coupling reactions to create highly ordered, porous materials with applications in gas storage, catalysis, and sensing. While not specifically mentioning this compound, the principles outlined in these studies are directly applicable.
Table 3: Potential Functional Materials Derived from this compound
| Material Class | Synthetic Approach | Potential Application |
| Conjugated Polymers | Sonogashira polymerization | Organic electronics, sensors |
| Covalent Organic Frameworks (COFs) | Sonogashira coupling of multitopic linkers | Gas storage, catalysis |
| Molecular Wires | Iterative Sonogashira coupling | Nanoelectronics |
| Non-linear Optical Materials | Synthesis of push-pull chromophores | Photonics, optical switching |
The combination of the ethynyl and fluoro groups on the benzaldehyde core makes this compound a promising precursor for the development of a new generation of functional organic materials with tailored electronic and photophysical properties.
Computational and Theoretical Chemistry Studies
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is fundamental to its reactivity and physical properties. For 4-Ethynyl-3-fluorobenzaldehyde, conformational analysis primarily involves the orientation of the aldehyde group relative to the benzene (B151609) ring.
The rotation around the single bond connecting the formyl group (-CHO) to the phenyl ring in benzaldehydes leads to different rotational isomers, or conformers. srce.hrbenthamdirect.com For substituted benzaldehydes, two primary planar conformers are typically considered: the O-cis and O-trans isomers, where the carbonyl oxygen is oriented towards or away from the substituent at the C2 position, respectively. In the case of this compound, the key rotation is relative to the fluorine atom at the C3 position.
Computational studies on related molecules, such as difluorobenzaldehydes, have shown that it is possible to calculate the optimized molecular structures and relative energies of these conformers using methods like Density Functional Theory (DFT). researchgate.net For 3-fluorobenzaldehyde, both syn (fluorine and aldehyde group on the same side) and anti (opposite sides) conformations have been identified, with the syn-conformer's presence attributed to intramolecular interactions. acs.org
The stability of these conformers is determined by a delicate balance of steric and electronic effects. The rotation between these stable conformers must overcome an energy barrier, known as the rotational barrier. DFT calculations have been successfully employed to compute these barriers for a wide range of substituted benzaldehydes. benthamdirect.comeurekaselect.com The height of this barrier is influenced by the degree of π-electron delocalization between the aromatic ring and the carbonyl group, which is in turn modulated by the electronic nature of the ring substituents. researchgate.net For this compound, both the electron-withdrawing fluorine atom and the π-system of the ethynyl (B1212043) group would be expected to influence this rotational barrier.
| Parameter | Description | Relevance to this compound |
| Conformers | Different spatial arrangements of atoms due to rotation around single bonds. | Primarily O-cis and O-trans isomers related to the aldehyde group's orientation. |
| Rotational Barrier | The energy required to rotate the formyl group from a stable conformation to a transition state. | Influences the conformational flexibility and interconversion rate of isomers. |
| Relative Energy | The difference in energy between conformers, indicating their relative stability. | Determines the predominant conformation at equilibrium. |
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical modeling is an indispensable tool for mapping out the potential energy surfaces of chemical reactions. stanford.edu This allows for the detailed study of reaction pathways, including the identification of transient species like transition states and intermediates. rsc.orgresearchgate.net
A transition state represents the highest energy point along a reaction coordinate, and its structure and energy (the activation energy) determine the rate of a chemical reaction. chemrxiv.org Computational methods like DFT can be used to locate and characterize these fleeting structures. For reactions involving benzaldehydes, such as nucleophilic additions to the carbonyl group or Wolff-Kishner reductions, the nature of the substituents on the aromatic ring significantly impacts the activation energy. rsc.orgwikipedia.org
For this compound, the electron-withdrawing nature of both the fluorine atom and, to a lesser extent, the ethynyl group would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Computational modeling could precisely quantify this effect by calculating the activation energies for various addition reactions and comparing them to unsubstituted benzaldehyde (B42025). These calculations provide mechanistic insights that are often difficult to obtain through experimental means alone. nih.gov
The substitution of a hydrogen atom with fluorine dramatically alters a molecule's properties due to fluorine's high electronegativity and the strength of the carbon-fluorine bond. mdpi.comnih.gov The fluorine atom in this compound exerts a strong electron-withdrawing inductive effect (–I effect), which can significantly influence the molecule's reactivity. nih.gov
This inductive withdrawal of electron density stabilizes molecular orbitals and can enhance the electrophilicity of the aldehyde group, making it more reactive towards nucleophiles. rsc.org Computational studies on fluorinated aromatic compounds have confirmed that fluorine substitution can strengthen newly formed C-C bonds in addition reactions and can be crucial for enabling reactions that are otherwise unsuccessful. rsc.org Furthermore, theoretical investigations into the reaction of benzene with atomic fluorine have highlighted different possible pathways, such as hydrogen abstraction or substitution, each with calculated activation barriers. mdpi.com The presence of the fluorine atom in this compound is therefore expected to be a key factor in dictating its chemical behavior and reaction pathways. researchgate.net
Prediction and Interpretation of Spectroscopic Data
Computational chemistry is widely used to predict and help interpret various types of molecular spectra, providing a powerful link between a molecule's structure and its experimental spectroscopic signature.
DFT and time-dependent DFT (TD-DFT) calculations can accurately predict vibrational (infrared and Raman) and electronic (UV-Vis) spectra. nih.govresearchgate.netnih.gov For substituted benzaldehydes, DFT calculations have been shown to provide excellent agreement with experimental FT-IR spectra, helping to assign specific vibrational modes, such as the characteristic carbonyl (C=O) stretch. nih.gov Studies on chloro-azaindole-carbaldehydes have demonstrated how DFT can elucidate the influence of the aldehyde group's orientation on the vibrational spectra. mdpi.com
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing theoretical support for experimental assignments. researchgate.net For this compound, computational prediction of its ¹H, ¹³C, and ¹⁹F NMR spectra would be invaluable for its characterization. The predicted spectra can be compared with experimental data to confirm the structure and to understand how the electronic environment of each nucleus is affected by the fluoro and ethynyl substituents.
| Spectroscopic Technique | Predicted Data | Computational Method | Relevance |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | DFT | Helps assign peaks to specific bond vibrations (e.g., C=O, C≡C, C-F). nih.gov |
| NMR Spectroscopy | Chemical shifts (¹H, ¹³C, ¹⁹F). | DFT (GIAO) | Aids in structure elucidation and understanding electronic effects. researchgate.net |
| UV-Vis Spectroscopy | Electronic transition wavelengths and intensities. | TD-DFT | Provides insight into the molecule's electronic structure and conjugation. nih.gov |
Conclusion and Future Perspectives in 4 Ethynyl 3 Fluorobenzaldehyde Research
Current Achievements in Synthesis and Reactivity of 4-Ethynyl-3-fluorobenzaldehyde
The synthesis of this compound and its derivatives has been achieved through several established and innovative methodologies. A primary route to introduce the ethynyl (B1212043) group is the Sonogashira coupling reaction. organic-chemistry.orglookchem.comhes-so.chscielo.org.mxbeilstein-journals.org This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide is a powerful tool for forming carbon-carbon bonds. In a typical synthesis, a suitable precursor, such as 4-bromo-3-fluorobenzaldehyde (B151432) or 4-iodo-3-fluorobenzaldehyde, would be reacted with a protected acetylene (B1199291) source, like trimethylsilylacetylene (B32187), followed by deprotection to yield the terminal alkyne.
Another significant synthetic strategy is the Corey-Fuchs reaction, which provides a two-step method to convert an aldehyde into a terminal alkyne. researchgate.net This involves the reaction of the aldehyde with carbon tetrabromide and triphenylphosphine (B44618) to form a dibromo-olefin, which is then treated with a strong base to yield the alkyne. An improved, process-friendly method for this approach has been developed, facilitating larger scale syntheses of substituted aromatic alkynes. researchgate.net
The reactivity of this compound is characterized by the distinct functionalities present in the molecule. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form Schiff bases. wikipedia.org The terminal alkyne is amenable to a wide range of transformations, including cycloaddition reactions, and further Sonogashira couplings to create more extended conjugated systems.
Promising Avenues for Methodological Advancements
While current synthetic methods are effective, there are several promising avenues for methodological advancements that could enhance the efficiency, scalability, and environmental footprint of this compound synthesis.
The development of more active and robust catalyst systems for the Sonogashira coupling is a continuous area of research. This includes the use of palladium complexes with novel ligands or even alternative, more earth-abundant metal catalysts. Furthermore, optimizing reaction conditions to allow for lower catalyst loadings, milder temperatures, and the use of greener solvents would be highly beneficial.
For the Corey-Fuchs reaction, further improvements in the one-pot procedure could streamline the synthesis and minimize the isolation of intermediates. Exploring alternative reagents to carbon tetrabromide and phosphines could also lead to more environmentally benign protocols.
Flow chemistry presents a significant opportunity for the synthesis of this compound and its derivatives. Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety, particularly for handling reactive intermediates.
Identification of Novel Reaction Pathways and Applications
The unique combination of functional groups in this compound opens the door to the exploration of novel reaction pathways and applications.
The alkyne moiety is a prime candidate for participating in various cycloaddition reactions. For instance, [4+2] cycloadditions (Diels-Alder reactions) and [3+2] cycloadditions could be employed to construct complex heterocyclic and carbocyclic frameworks. uchicago.eduyoutube.com The development of enantioselective cycloaddition protocols would be particularly valuable for the synthesis of chiral molecules.
The intramolecular reactions between the aldehyde and alkyne groups could lead to the formation of interesting fused ring systems. Under specific catalytic conditions, cyclization could be induced to generate novel scaffolds that may possess unique biological or material properties.
The strategic placement of the fluorine atom ortho to the ethynyl group can influence the electronic properties and reactivity of the molecule. This could be exploited in the design of novel fluorinated heterocycles with potential applications in medicinal chemistry, as fluorine substitution is a well-known strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
Strategic Directions for the Design of New Chemical Entities
The structural features of this compound make it an excellent starting point for the design of new chemical entities with tailored properties.
In medicinal chemistry, the aldehyde can serve as a handle for the introduction of various pharmacophores through reductive amination or condensation reactions. The alkyne can be utilized for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the molecule to other fragments or biomolecules. The fluorinated phenyl ring can enhance metabolic stability and binding affinity.
In materials science, the rigid, linear nature of the ethynyl group makes this compound a valuable building block for the synthesis of organic electronic materials, such as conjugated polymers and oligomers. By extending the conjugation through further Sonogashira couplings, materials with interesting photophysical and electronic properties could be designed for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-Ethynyl-3-fluorobenzaldehyde in academic settings?
Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce the ethynyl group to a fluorinated benzaldehyde precursor. A common approach includes:
Starting material : 3-Fluoro-4-bromobenzaldehyde.
Catalyst system : Pd(PPh₃)₄/CuI under Sonogashira conditions.
Reagents : Trimethylsilylacetylene (TMSA) followed by deprotection with K₂CO₃/MeOH.
Purification : Column chromatography (silica gel, hexane/EtOAc gradient).
Key challenges include minimizing proto-dehalogenation side reactions and ensuring regioselectivity. Validate purity via NMR and GC-MS .
Advanced: How can reaction conditions be optimized to enhance ethynyl group incorporation efficiency?
Answer:
Optimization strategies involve:
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent selection : Use DMF or THF for improved solubility of Pd complexes.
- Catalyst loading : 2–5 mol% Pd(PPh₃)₄ with 10 mol% CuI co-catalyst.
- Inert atmosphere : Argon sparging to prevent oxidative side reactions.
Monitor progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc). For reproducibility, document oxygen and moisture levels rigorously .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR :
- Aldehyde proton: δ ~10.1 ppm (singlet).
- Ethynyl protons: δ ~3.1 ppm (singlet after deprotection).
- Fluorine coupling in aromatic region (δ 7.2–7.8 ppm).
- FT-IR :
- C≡C stretch: ~2100 cm⁻¹.
- C=O stretch: ~1700 cm⁻¹.
- Mass Spectrometry :
Advanced: How to resolve contradictions between computational predictions and experimental spectral data?
Answer:
Re-evaluate computational parameters :
- Use higher-level DFT methods (e.g., B3LYP/6-311++G**) for NMR chemical shift calculations.
Experimental validation :
- Compare with substituted benzaldehydes (e.g., 4-(trifluoromethyl)benzaldehyde) to isolate substituent effects .
Error analysis :
Basic: What are the solubility properties of this compound in common solvents?
Answer:
Advanced: What strategies improve the stability of this compound during storage?
Answer:
- Storage conditions :
- Argon atmosphere at –20°C in amber vials.
- Add stabilizers: 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation.
- Handling :
- Avoid prolonged exposure to light or humidity (use molecular sieves).
- Monitoring :
Basic: Which chromatographic methods assess purity in academic workflows?
Answer:
- HPLC :
- Column: C18 (5 µm, 4.6 × 250 mm).
- Mobile phase: 60:40 acetonitrile/water (0.1% TFA).
- Retention time: ~6.2 min.
- GC-MS :
- Column: DB-5MS (30 m × 0.25 mm).
- Oven program: 50°C (2 min) → 10°C/min → 250°C.
Calibrate with certified reference standards to ensure accuracy .
Advanced: How can computational modeling predict electronic effects of ethynyl and fluorine substituents?
Answer:
Frontier molecular orbitals (FMOs) :
- Calculate HOMO/LUMO energies to assess electrophilic/nucleophilic sites.
Electrostatic potential maps :
- Visualize electron-deficient regions near fluorine and aldehyde groups.
Substituent constants :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
